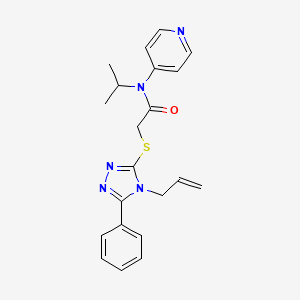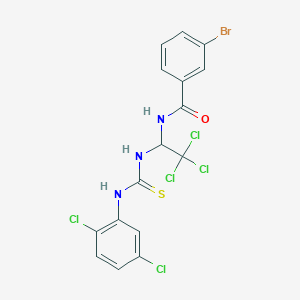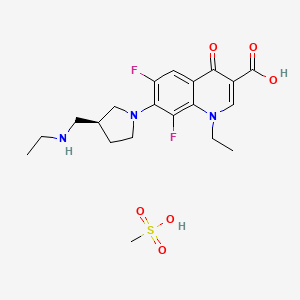![molecular formula C25H35FN4O2S B12007698 7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B12007698.png)
7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-dodecyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex structure that includes a purine core substituted with a dodecyl chain, a fluorobenzylthio group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-dodecyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of a purine derivative with a dodecyl halide, followed by the introduction of the fluorobenzylthio group through a nucleophilic substitution reaction. The final step involves methylation of the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-dodecyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorobenzylthio group or the purine core.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylthio group or the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-dodecyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-dodecyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The fluorobenzylthio group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The purine core may also play a role in its biological activity by mimicking natural purine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 7-allyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-fluorobenzyl)thio]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-dodecyl-8-[(4-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the dodecyl chain, fluorobenzylthio group, and methyl group on the purine core differentiates it from other similar compounds and may result in unique interactions with biological targets.
Properties
Molecular Formula |
C25H35FN4O2S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
7-dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H35FN4O2S/c1-3-4-5-6-7-8-9-10-11-12-17-30-21-22(29(2)24(32)28-23(21)31)27-25(30)33-18-19-13-15-20(26)16-14-19/h13-16H,3-12,17-18H2,1-2H3,(H,28,31,32) |
InChI Key |
GVKYBLBNPGSSPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12007638.png)
![2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone](/img/structure/B12007646.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12007653.png)
![4-Hydroxy-3,5-dimethyl-5-[(1E)-2-methyl-1,3-butadienyl]-2(5H)-thiophenone](/img/structure/B12007656.png)

![Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12007665.png)

![6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12007675.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12007676.png)
![2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007679.png)

![N-Naphthalen-2-yl-N'-[(pyridin-3-yl)methyl]thiourea](/img/structure/B12007686.png)

